molecular formula C22H34O3 B13422403 [(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

Cat. No.: B13422403
M. Wt: 346.5 g/mol
InChI Key: XTAARPJDFFXHGH-QOGQWRJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is a complex organic compound with a unique structure. It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene core. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:

    Oxidation: Introduction of the 3-oxo group through selective oxidation.

    Cyclization: Formation of the cyclopenta[a]phenanthrene core via intramolecular cyclization reactions.

    Esterification: Attachment of the propanoate group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are often employed to monitor the reaction progress and purify the final product.

Chemical Reactions Analysis

Types of Reactions

[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate undergoes various chemical reactions, including:

    Oxidation: Conversion to more oxidized derivatives.

    Reduction: Reduction of the 3-oxo group to a hydroxyl group.

    Substitution: Substitution reactions at various positions on the steroid backbone.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized steroids, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex steroids.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the production of steroid-based pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of [(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate involves its interaction with specific molecular targets and pathways. It may bind to steroid receptors, modulating gene expression and influencing various biological processes. The exact pathways and targets can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A well-known steroid with a similar core structure but different functional groups.

    Estradiol: Another steroid with a similar backbone but distinct functional groups and biological activities.

    Progesterone: Shares the cyclopenta[a]phenanthrene core but has different substituents and functions.

Uniqueness

[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate is unique due to its specific functional groups and the resulting chemical and biological properties. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

IUPAC Name

[(8R,9S,10S,14S,17S)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] propanoate

InChI

InChI=1S/C22H34O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h14,16-19H,4-13H2,1-3H3/t14?,16-,17-,18-,19-,21-,22?/m0/s1

InChI Key

XTAARPJDFFXHGH-QOGQWRJZSA-N

Isomeric SMILES

CCC(=O)O[C@H]1CC[C@@H]2C1(CC[C@H]3[C@H]2CCC4[C@@]3(CCC(=O)C4)C)C

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C

Origin of Product

United States

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